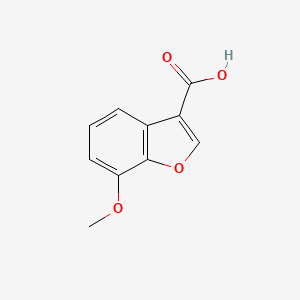

7-Methoxy-1-benzofuran-3-carboxylic acid

Übersicht

Beschreibung

7-Methoxy-1-benzofuran-3-carboxylic acid (MBC) is a chemical compound with a benzofuran skeleton and a methoxy group at position 7 of the molecule. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Recent progress in the development of heterocyclization methods has led to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular formula of this compound is C10H8O4. The benzofuran fragment is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds have attracted significant attention due to their biological activities and potential applications as drugs . The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry .Physical and Chemical Properties Analysis

The molecular weight of this compound is 192.17. It is a chemical compound with a benzofuran skeleton and a methoxy group at position 7 of the molecule.Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Effects

7-Methoxy-1-benzofuran-3-carboxylic acid derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These derivatives exhibit considerable protection against excitotoxic neuronal cell damage and have been found to possess potent anti-excitotoxic, ROS scavenging, and antioxidant activities. One derivative, in particular, showed neuroprotective action almost comparable to that of memantine, a well-known NMDA antagonist. Another derivative demonstrated marked anti-excitotoxic effects and the ability to scavenge radicals and inhibit in vitro lipid peroxidation in rat brain homogenate, suggesting the potential of these compounds as leads for neuroprotective and antioxidant therapies (Jungsook Cho et al., 2015).

Heterocyclic Compounds Synthesis

Research into the synthesis of heterocyclic compounds using this compound as a starting material has highlighted its utility in creating compounds with potential enhanced biological activities. The synthesis of different heterocycles bearing benzofuran and pyridazinone or benzofuran and pyridone moieties from 2-carboxy-7-methoxy benzofuran-3-acetic acid showcases the versatility of this compound in medicinal chemistry and drug development efforts (J. Patankar et al., 2000).

Photocleavage Properties

The compound has been studied for its effects on the photocleavage efficiency of 1-acyl-7-nitroindolines, a class of compounds useful as photolabile precursors of carboxylic acids. Substituents such as 4-methoxy have been found to improve the photolysis efficiency significantly, showcasing the potential application of this compound derivatives in the development of novel photolabile protecting groups for carboxylic acids (G. Papageorgiou & J. Corrie, 2000).

Antitumor and Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their potential cytotoxic and antimicrobial activities. Certain derivatives have shown significant cytotoxic activities against human cancer cell lines, indicating their potential as leads for the development of new anticancer agents. Additionally, the antimicrobial activity of halogen and aminoalkyl derivatives against a selection of Gram-positive cocci, Gram-negative rods, and yeasts highlights the broad spectrum of biological activities these compounds possess, further emphasizing their importance in drug discovery and development (J. Kossakowski et al., 2005).

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which 7-methoxy-1-benzofuran-3-carboxylic acid belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that this compound may interact with its targets in a manner that induces changes conducive to these activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may induce similar effects at the molecular and cellular levels.

Zukünftige Richtungen

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Biochemische Analyse

Biochemical Properties

7-Methoxy-1-benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth. Furthermore, it can affect the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, contributing to its biological effects. For instance, the compound can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby affecting the overall redox balance within cells. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate, influencing their availability and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with transporters on the cell membrane. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity, as it determines the compound’s availability at target sites .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects by modulating the activity of mitochondrial enzymes. Additionally, this compound can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Eigenschaften

IUPAC Name |

7-methoxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIXZQALKDMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344287-58-7 | |

| Record name | 7-methoxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2615538.png)

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/no-structure.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2615555.png)

![2-ethoxy-5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2615559.png)